molecular formula C62H78N12O7 B10834513 (2S)-N-[(5S,8S,10aR)-3-[5-[5-[(5S,8S,10aR)-5-[[(2S)-2-(methylamino)propanoyl]amino]-6-oxo-8-(4-phenyl-1H-benzimidazol-2-yl)-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocin-3-yl]-5-oxopentoxy]pentanoyl]-6-oxo-8-(4-phenyl-1H-benzimidazol-2-yl)-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocin-5-yl]-2-(methylamino)propanamide

(2S)-N-[(5S,8S,10aR)-3-[5-[5-[(5S,8S,10aR)-5-[[(2S)-2-(methylamino)propanoyl]amino]-6-oxo-8-(4-phenyl-1H-benzimidazol-2-yl)-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocin-3-yl]-5-oxopentoxy]pentanoyl]-6-oxo-8-(4-phenyl-1H-benzimidazol-2-yl)-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocin-5-yl]-2-(methylamino)propanamide

Cat. No.: B10834513
M. Wt: 1103.4 g/mol
InChI Key: ZPYWWTKXCOYJBE-LLUFGHGUSA-N
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Description

“PMID25980951-Compound-43” is a promising small-molecule inhibitor targeting the interaction between programmed death-1 (PD-1) and programmed death ligand-1 (PD-L1). This compound has shown significant potential in promoting CD8+ T cell activation and enhancing antitumor immune responses .

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions typically involve the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, under inert atmosphere .

Industrial Production Methods: Industrial production of “PMID25980951-Compound-43” would likely involve scaling up the synthetic routes mentioned above. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: “PMID25980951-Compound-43” undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

“PMID25980951-Compound-43” has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of “PMID25980951-Compound-43” involves inhibiting the interaction between PD-1 and PD-L1. This inhibition prevents the suppression of T cell activation, thereby promoting an enhanced immune response against tumor cells. The compound targets the PD-1/PD-L1 axis, leading to increased CD8+ T cell activation and antitumor activity .

Comparison with Similar Compounds

“PMID25980951-Compound-43” is unique due to its difluoromethyleneoxy linkage, which enhances its potency as a PD-1/PD-L1 inhibitor. Similar compounds include:

Properties

Molecular Formula

C62H78N12O7

Molecular Weight

1103.4 g/mol

IUPAC Name

(2S)-N-[(5S,8S,10aR)-3-[5-[5-[(5S,8S,10aR)-5-[[(2S)-2-(methylamino)propanoyl]amino]-6-oxo-8-(4-phenyl-1H-benzimidazol-2-yl)-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocin-3-yl]-5-oxopentoxy]pentanoyl]-6-oxo-8-(4-phenyl-1H-benzimidazol-2-yl)-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocin-5-yl]-2-(methylamino)propanamide

InChI

InChI=1S/C62H78N12O7/c1-39(63-3)59(77)67-49-37-71(33-31-43-27-29-51(73(43)61(49)79)57-65-47-23-15-21-45(55(47)69-57)41-17-7-5-8-18-41)53(75)25-11-13-35-81-36-14-12-26-54(76)72-34-32-44-28-30-52(74(44)62(80)50(38-72)68-60(78)40(2)64-4)58-66-48-24-16-22-46(56(48)70-58)42-19-9-6-10-20-42/h5-10,15-24,39-40,43-44,49-52,63-64H,11-14,25-38H2,1-4H3,(H,65,69)(H,66,70)(H,67,77)(H,68,78)/t39-,40-,43+,44+,49-,50-,51-,52-/m0/s1

InChI Key

ZPYWWTKXCOYJBE-LLUFGHGUSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@H]1CN(CC[C@H]2CC[C@H](N2C1=O)C3=NC4=C(C=CC=C4N3)C5=CC=CC=C5)C(=O)CCCCOCCCCC(=O)N6CC[C@H]7CC[C@H](N7C(=O)[C@H](C6)NC(=O)[C@H](C)NC)C8=NC9=C(C=CC=C9N8)C1=CC=CC=C1)NC

Canonical SMILES

CC(C(=O)NC1CN(CCC2CCC(N2C1=O)C3=NC4=C(C=CC=C4N3)C5=CC=CC=C5)C(=O)CCCCOCCCCC(=O)N6CCC7CCC(N7C(=O)C(C6)NC(=O)C(C)NC)C8=NC9=C(C=CC=C9N8)C1=CC=CC=C1)NC

Origin of Product

United States

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